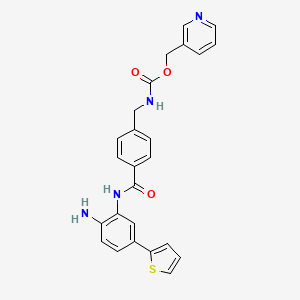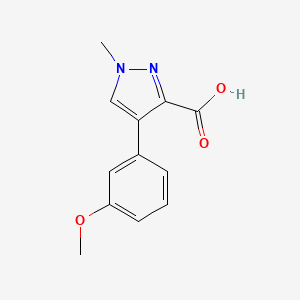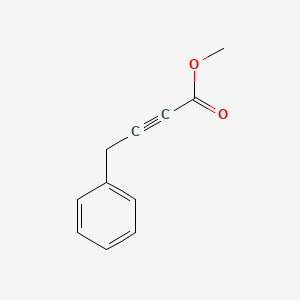
Methyl 4-phenylbut-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-phenylbut-2-ynoate is an organic compound with the molecular formula C11H10O2 It is a member of the alkynoate family, characterized by the presence of a triple bond between carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-phenylbut-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-phenylbut-2-ynoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of methyl bromoacetate with phenylacetylene under palladium-catalyzed conditions, followed by dehydrohalogenation to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-phenylbut-2-ynoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or Grignard reagents (RMgX) are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-phenylbut-2-ynoic acid or 4-phenylbutan-2-one.
Reduction: Formation of 4-phenylbut-2-ene or 4-phenylbutane.
Substitution: Formation of various substituted esters or alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-phenylbut-2-ynoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 4-phenylbut-2-ynoate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in metabolic pathways by forming covalent adducts with active site residues. This inhibition can lead to the disruption of essential biological processes, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-oxo-4-phenylbut-2-enoate: Similar in structure but contains a ketone group instead of a triple bond.
Phenylacetylene: Lacks the ester group but shares the phenyl and alkyne moieties.
Methyl 4-phenylbutanoate: Contains a single bond instead of a triple bond.
Uniqueness
Methyl 4-phenylbut-2-ynoate is unique due to its combination of an ester group and a triple bond, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propiedades
Número CAS |
73845-38-2 |
|---|---|
Fórmula molecular |
C11H10O2 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
methyl 4-phenylbut-2-ynoate |
InChI |
InChI=1S/C11H10O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,8H2,1H3 |
Clave InChI |
YEBLQTSFTJXFMH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


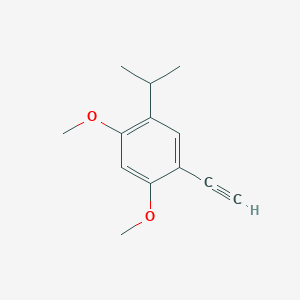
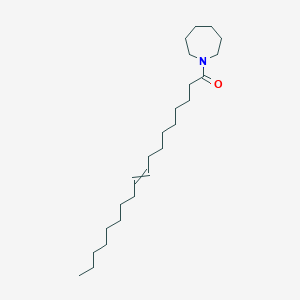
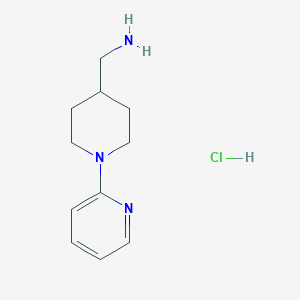

![7-ethoxy-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13973429.png)

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13973431.png)

![1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13973446.png)
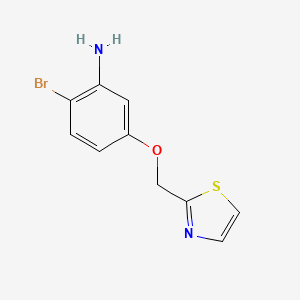
![1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone](/img/structure/B13973450.png)
